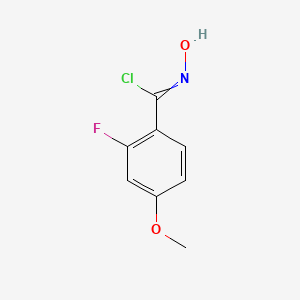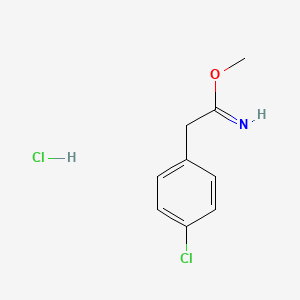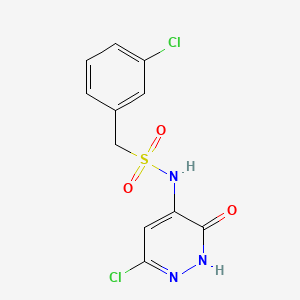![molecular formula C14H10N2O B13684471 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl- CAS No. 838-51-7](/img/structure/B13684471.png)
1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- is a heterocyclic compound that contains an oxadiazole ring fused with a biphenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of 1,3,4-oxadiazole imparts significant biological and chemical properties, making it a valuable compound for various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- can be synthesized through several methods:
Dehydration of Hydrazides: This classical route involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents.
Cyclization of Hydrazide Thio Analogs: This method involves the reaction between hydrazides and aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium hydrogen sulfate (KHSO4).
Oxidative Cyclization of Hydrazones: This protocol involves the intramolecular cyclization of N-acylhydrazones under oxidative conditions, often using reagents like oxygen, iodine, or bromine.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves high-throughput synthesis techniques, which allow for the efficient production of large quantities of the compound. These methods typically utilize automated synthesis and purification platforms to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxygen, iodine, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Dehydrating Agents: Thionyl chloride, phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of drugs with antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: It is utilized in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a valuable building block in the synthesis of various heterocyclic compounds.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole, 2-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: This isomer has different electronic properties and biological activities compared to 1,3,4-oxadiazole.
1,2,5-Oxadiazole (Furazan): Known for its use in energetic materials, furazan exhibits different reactivity and applications.
1,2,3-Oxadiazole: This isomer is less stable and less commonly used in research and industry.
The uniqueness of 1,3,4-oxadiazole, 2-[1,1’-biphenyl]-4-yl- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
838-51-7 |
|---|---|
Molekularformel |
C14H10N2O |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-16-15-10-17-14/h1-10H |
InChI-Schlüssel |
FBTUGBHYOQBNDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


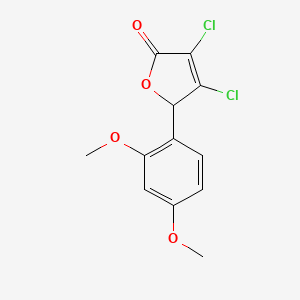
![9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
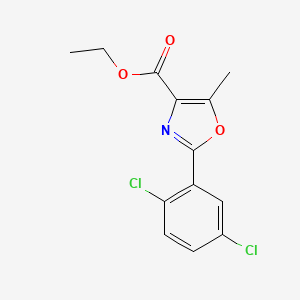
![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)
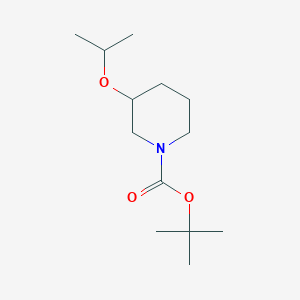
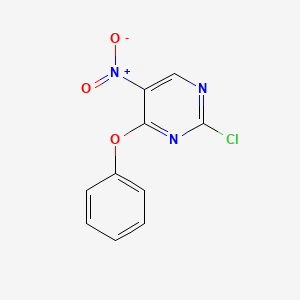
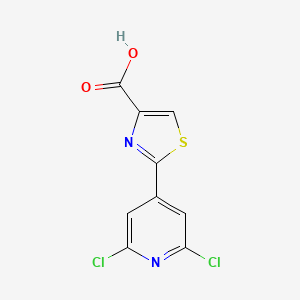
![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
